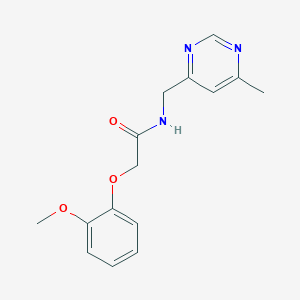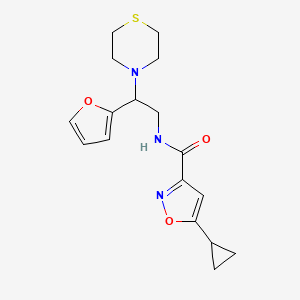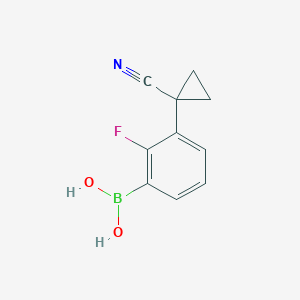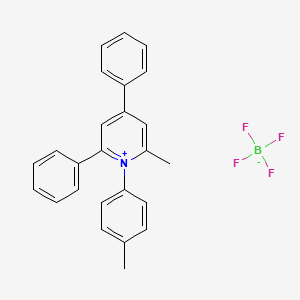
2-Methyl-1-(4-methylphenyl)-4,6-diphenylpyridinium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4-methylphenyl)-4,6-diphenylpyridinium tetrafluoroborate, commonly known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. MPP+ is a highly toxic compound that has been shown to have significant effects on both biochemical and physiological processes. In
Mecanismo De Acción
MPP+ is taken up by cells through the dopamine transporter, which is highly expressed in dopaminergic neurons. Once inside the cell, MPP+ is oxidized by mitochondrial monoamine oxidase-B (MAO-B) to form MPP+ cation. MPP+ cation then enters the mitochondria and inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
MPP+ has been shown to have a number of biochemical and physiological effects. In addition to its effects on mitochondrial function, MPP+ has been shown to induce oxidative stress, inflammation, and apoptosis in cells. MPP+ has also been shown to disrupt calcium homeostasis and alter the expression of genes involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP+ has a number of advantages for use in lab experiments. Its selective toxicity to dopaminergic neurons makes it a useful tool for studying Parkinson's disease. Additionally, MPP+ is relatively easy to synthesize and is stable in solution. However, MPP+ is highly toxic and must be handled with care. Its toxicity also limits its use in animal studies, as high doses are required to induce significant effects.
Direcciones Futuras
There are a number of future directions for research on MPP+. One area of interest is the development of new compounds that selectively target mitochondria and have less toxicity than MPP+. Another area of interest is the use of MPP+ as a tool to study the effects of mitochondrial dysfunction on other diseases, such as Alzheimer's disease and Huntington's disease. Finally, there is interest in using MPP+ to study the mechanisms underlying the neuroprotective effects of certain drugs and compounds.
Métodos De Síntesis
MPP+ is synthesized through a multi-step process that involves the reaction of 4-methylphenyl-2,4-diphenyl-1,3-butanedione with methylamine. The resulting product is then treated with tetrafluoroboric acid to yield MPP+ tetrafluoroborate.
Aplicaciones Científicas De Investigación
MPP+ has been widely used in scientific research as a tool to study the effects of mitochondrial dysfunction on cellular processes. Mitochondria are responsible for producing energy in cells, and dysfunction of these organelles has been implicated in a number of diseases, including Parkinson's disease. MPP+ has been shown to selectively target and destroy dopaminergic neurons in the brain, making it a useful tool for studying the mechanisms underlying Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-1-(4-methylphenyl)-4,6-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-19-13-15-24(16-14-19)26-20(2)17-23(21-9-5-3-6-10-21)18-25(26)22-11-7-4-8-12-22;2-1(3,4)5/h3-18H,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUAXSLKUZQFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-methylphenyl)-4,6-diphenylpyridinium tetrafluoroborate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)

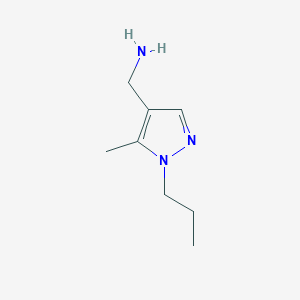
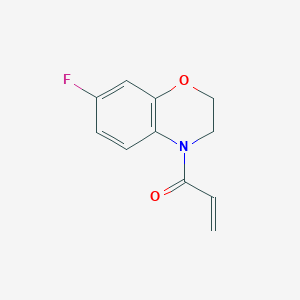
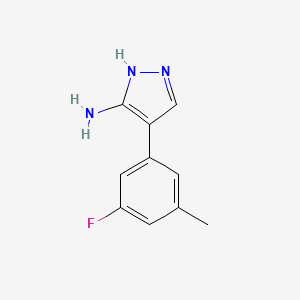
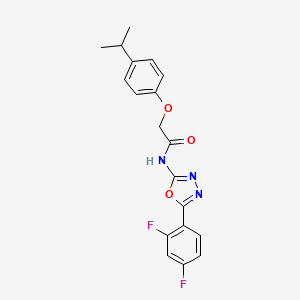
![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)

